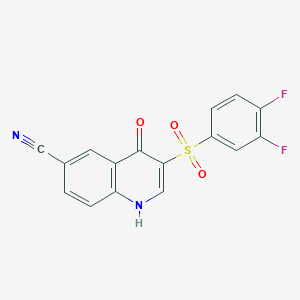

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Description

This compound is a quinoline derivative featuring a 3,4-difluorophenylsulfonyl group at position 3, a 4-oxo-1,4-dihydroquinoline core, and a carbonitrile substituent at position 4. The 3,4-difluorophenyl moiety is commonly employed to enhance metabolic stability and binding affinity in drug design, while the sulfonyl group may contribute to solubility and intermolecular interactions .

Properties

IUPAC Name |

3-(3,4-difluorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F2N2O3S/c17-12-3-2-10(6-13(12)18)24(22,23)15-8-20-14-4-1-9(7-19)5-11(14)16(15)21/h1-6,8H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRDMGKGXFXSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorobenzenesulfonyl chloride.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s quinoline core distinguishes it from other fluorophenyl-containing analogs. For example, the MCHR1 antagonists described in , such as FE@SNAP and SNAP-7941, feature pyrimidinecarboxylate cores instead of quinoline . Key differences include:

Role of the 3,4-Difluorophenyl Group

The 3,4-difluorophenyl group is a shared feature among these compounds. In MCHR1 antagonists, fluorination enhances lipophilicity and receptor binding . In the target compound, this group’s sulfonyl linkage introduces polarity, which may improve solubility but reduce membrane permeability compared to non-sulfonylated analogs.

Research Findings and Limitations

No direct pharmacological or crystallographic data for the target compound are provided in the evidence. However, structural parallels to MCHR1 antagonists suggest hypotheses for future studies:

- Hypothetical Target Affinity : The sulfonyl group may enable interactions with serine/threonine kinases (e.g., PKA), as seen in sulfonamide-based inhibitors.

- Crystallography : SHELX software () could refine its crystal structure to validate stereoelectronic properties .

Biological Activity

The compound 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a derivative of quinoline that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves multi-step organic reactions. The general synthetic route includes the formation of the quinoline core followed by the introduction of the difluorophenylsulfonyl and carbonitrile groups. Specific methodologies may vary based on the desired yield and purity.

Antimicrobial Activity

Several studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that the sulfonyl and carbonitrile substituents may enhance this activity by increasing lipophilicity and cellular uptake.

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives has been explored in various models. A study highlighted that certain derivatives inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This suggests that 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile may also possess similar properties.

The proposed mechanism for the anti-inflammatory effects involves the inhibition of the NF-kB signaling pathway. By blocking this pathway, the compound may reduce the expression of inflammatory mediators during acute lung injury models.

Study on Acute Lung Injury (ALI)

In a recent study involving ALI models, a related quinoline derivative showed significant improvement in lung function and reduced inflammation after treatment with the compound. The results indicated a decrease in macrophage infiltration and pulmonary edema, highlighting its therapeutic potential in inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies have shown that derivatives similar to 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile exhibit favorable absorption and distribution characteristics. For example, one derivative had a half-life of approximately 11.8 hours and a bioavailability of 36.3%, suggesting that modifications to enhance these properties could be beneficial for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the quinoline core with a 3,4-difluorophenylsulfonyl group?

- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters to form the 4-oxo-1,4-dihydroquinoline scaffold. The 3,4-difluorophenylsulfonyl group is introduced via sulfonation using 3,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA in anhydrous DCM) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-sulfonation. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR : Confirm the quinoline core via ¹H-NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and sulfonyl group via ¹⁹F-NMR (δ -110 to -140 ppm for difluorophenyl) .

- X-ray Crystallography : Employ SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Example parameters: Mo-Kα radiation, 100 K, R₁ < 0.05 .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Screening Protocols :

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains (e.g., E. coli), with MIC values compared to ciprofloxacin .

- Antiviral : Luciferase-based HIV-1 transcription inhibition assays in HeLa cells, as described for structurally related oxoquinolines .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenylsulfonyl group influence binding to biological targets?

- SAR Analysis :

- Replace the difluorophenyl group with monofluoro or non-fluorinated analogs to assess fluorine’s role in hydrophobic interactions and metabolic stability.

- Data Interpretation : Fluorine atoms enhance binding affinity (e.g., ΔpIC₅₀ = +0.8 for difluoro vs. non-fluoro in HIV-1 inhibition) by reducing electron density on the sulfonyl group, as shown in related quinolines .

Q. What computational approaches can predict interactions between this compound and bacterial topoisomerase IV?

- Modeling Workflow :

- Docking : Use AutoDock Vina with PDB 3TTZ (topoisomerase IV-DNA complex). Focus on π-π stacking between quinoline and DNA bases, and hydrogen bonds with Ser84.

- MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of sulfonyl group interactions with hydrophobic pockets .

Q. How can contradictory activity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

- Troubleshooting Framework :

- ADME Profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). High logP (>3) from the sulfonyl group may reduce bioavailability.

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. For example, de-fluorination or sulfone reduction could explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.